NVS-CECR2-1
Description
Genesis and Development of NVS-CECR2-1
This compound is a prime example of a non-BET bromodomain inhibitor. medchemexpress.com It specifically targets the bromodomain of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein. tocris.comthesgc.org CECR2 is an epigenetic regulator involved in chromatin remodeling, neurulation, and the DNA damage response. biorxiv.orgnih.govgenecards.orgsfari.org
The development of this compound was the result of a collaborative effort between the Structural Genomics Consortium (SGC) and the pharmaceutical company Novartis. researchgate.netthesgc.orgnih.govbiorxiv.org This partnership aimed to create highly specific chemical probes to facilitate the study of under-explored proteins like CECR2. thesgc.orgrsc.org Chemical probes are essential tools for target validation in drug discovery and for dissecting complex biological pathways. nih.gov
This compound has been characterized as a highly potent and selective inhibitor of the CECR2 bromodomain. tocris.comthesgc.orgnih.govrsc.org Its high affinity for CECR2 allows it to effectively block the bromodomain's function within cells. medchemexpress.comthesgc.org
Potency and Binding Affinity: this compound demonstrates strong binding to the CECR2 bromodomain, as evidenced by multiple biochemical and biophysical assays.
| Assay | Value | Reference |
|---|---|---|
| IC50 (AlphaScreen) | 47 nM | medchemexpress.comtocris.comthesgc.org |
| KD (Isothermal Titration Calorimetry - ITC) | 80 nM | medchemexpress.comthesgc.orgrsc.org |
Selectivity: A crucial feature of a chemical probe is its selectivity for the intended target over other related proteins. This compound has shown remarkable selectivity for CECR2 when tested against a broad panel of other bromodomains. tocris.comthesgc.org For instance, in a panel of 48 different bromodomains, this compound did not show significant cross-reactivity. thesgc.orgmedkoo.com While weak interactions were noted with BRD4 and BRD7 in thermal shift assays, subsequent AlphaScreen assays did not confirm these as strong interactions. thesgc.org This high degree of selectivity ensures that the biological effects observed when using this compound can be confidently attributed to the inhibition of CECR2.
Cellular Activity: Despite being poorly soluble, the high potency of this compound allows for its effective use at low concentrations in cellular assays. thesgc.orgmedkoo.com It has been shown to engage the CECR2 bromodomain within cells, inhibiting its binding to chromatin. researchgate.netmedchemexpress.com This cellular activity is robust, partly due to a slow off-rate from its target. thesgc.orgmedkoo.com A structurally related but inactive compound, NVS-CECR2-C, is available as a negative control for experiments. thesgc.orgmedkoo.com
The development of this compound has provided researchers with a vital tool to investigate the specific functions of the CECR2 bromodomain in both normal physiology and disease states, such as its role in NF-κB signaling in breast cancer metastasis. nih.govbiorxiv.org Its use has helped to elucidate the role of CECR2 as a "reader" of histone acetylation marks and its subsequent impact on gene transcription and cellular processes. biorxiv.orgnih.gov
Properties
Molecular Formula |
C27H37N5O2S |
|---|---|
Molecular Weight |
495.686 |
SMILES |
CC1(C)CC(N2C=CC3=C2C=CC(C4=CC(NC5CC5)=NC(S(=O)(CCC)=O)=N4)=C3)CC(C)(C)N1 |
Appearance |
Solid powder |
Synonyms |
NVS-CECR2-1; NVS-1; NVS1; NVS-1.; N-cyclopropyl-2-(propylsulfonyl)-6-(1-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indol-5-yl)pyrimidin-4-amine |
Origin of Product |
United States |
Molecular Target Profile of Nvs Cecr2 1: Cat Eye Syndrome Chromosome Region Candidate 2 Cecr2 Bromodomain
CECR2 as a Non-BET Family Bromodomain
The human proteome contains 61 bromodomains, which are classified into eight distinct families based on sequence and structural similarities. rcsb.orgumn.eduresearchgate.net CECR2 belongs to Class I of these families, distinguishing it from the well-known BET (Class II) family of proteins that includes BRD2, BRD3, BRD4, and BRDT. acs.orgnih.gov
Identification and Classification within the Bromodomain Family
The CECR2 gene, located on chromosome 22q11, encodes a protein that is a key player in chromatin modification. medchemexpress.comontosight.ai It is also known by the aliases KIAA1740 and B7WPH3. ontosight.ai The CECR2 protein is recognized as a histone acetyl-lysine reader, a function mediated by its bromodomain. genecards.orgontosight.ai While sharing the conserved structural fold of all bromodomains—a left-handed bundle of four alpha-helices—the CECR2 bromodomain has sequence and structural features that place it outside the BET family. acs.orgresearchgate.net This distinction is critical for the development of selective inhibitors like NVS-CECR2-1, which show minimal cross-reactivity with BET family members. thesgc.org
Recognition of Acetylated Lysine (B10760008) Residues by CECR2 Bromodomain
The fundamental role of a bromodomain is to recognize and bind to acetylated lysine (KAc) residues on histone tails and other proteins. researchgate.netbiorxiv.orgnih.gov This interaction is a key mechanism in the "reading" of epigenetic marks that dictate chromatin structure and gene expression. ontosight.ai The CECR2 bromodomain specifically binds to acetylated lysine residues, thereby tethering the protein and its associated complexes to specific chromatin regions. biorxiv.orgnih.gov
Research has shown that the CECR2 bromodomain can recognize a variety of acetylated histone sites. It displays a binding preference for certain acetylated lysines on histones H3 and H4. biorxiv.orgresearchgate.net Specifically, it has been shown to bind to H3K9ac and H3K14ac. reactionbiology.com The CECR2 bromodomain also shows a preference for multi-acetylated over mono-acetylated histone ligands, with the highest affinity observed for tetra-acetylated histone H4. nih.gov Furthermore, it can bind to other short-chain acyl modifications like propionyl and butyryl groups but not to bulkier modifications. biorxiv.orgbiorxiv.org This selective recognition is crucial for its role in directing the activities of the chromatin remodeling complexes it is a part of. biorxiv.orguniprot.org
Structural and Functional Architecture of CECR2
Domain Composition and Key Motifs
The CECR2 protein contains several conserved domains and motifs that are characteristic of proteins involved in chromatin remodeling. These include a DDT (DNA-binding homeobox and different transcription factors) domain, an AT-hook, and the C-terminal bromodomain. biorxiv.orgoup.com The DDT domain is thought to be involved in protein-protein interactions, particularly with ISWI-family ATPases, while the AT-hook motif can bind to the minor groove of AT-rich DNA sequences. biorxiv.orgoup.com The bromodomain, as previously discussed, is responsible for recognizing acetylated histones. biorxiv.orgoup.com All known variants of CECR2 contain the DDT and bromodomain motifs. thesgc.orgoup.com
Table 2: Key Domains and Motifs of the CECR2 Protein
| Domain/Motif | Function |
|---|---|
| DDT Domain | Mediates protein-protein interactions, essential for chromatin remodeling activity. oup.comnih.gov |
| AT-Hook | Binds to AT-rich DNA sequences. biorxiv.org |
| Bromodomain | Recognizes and binds to acetylated lysine residues on histones and other proteins. biorxiv.orguniprot.org |
Alternative Splicing Variants of CECR2
The CECR2 gene undergoes complex alternative splicing, resulting in multiple transcript variants. genecards.orgoup.comabclonal.com This process generates different isoforms of the CECR2 protein, although all major variants retain the crucial DDT and bromodomain motifs. thesgc.orgoup.com The existence of these splice variants suggests that the function of CECR2 may be regulated in a tissue-specific or context-dependent manner. For instance, different transcripts have been identified that alternatively remove various exons, leading to a diversity of protein products. oup.com
CECR2's Role in Chromatin Remodeling Complexes
CECR2 does not function in isolation but is a core component of specific ATP-dependent chromatin remodeling complexes. uniprot.orgoup.com It is a regulatory subunit of the CECR2-containing remodeling factor (CERF) complexes. oup.comualberta.ca These complexes are part of the ISWI (imitation switch) family of chromatin remodelers, which play a vital role in organizing nucleosomes and modulating DNA accessibility for processes like transcription, replication, and DNA repair. uniprot.orgualberta.cafrontiersin.org
CECR2 has been shown to form complexes with the ISWI ATPases SNF2L (also known as SMARCA1) and SNF2H (also known as SMARCA5). uniprot.orgoup.comualberta.ca The CERF complexes, comprising CECR2 and either SNF2L or SNF2H, utilize the energy from ATP hydrolysis to alter chromatin structure. uniprot.orgoup.com The composition of the CERF complex can be tissue-specific, suggesting distinct functions in different cellular environments. ualberta.caualberta.ca For example, in embryonic stem cells, the CERF complex includes proteins like LUZP1 and CCAR2, which are not present in the testis-specific complex. ualberta.ca Through its participation in these complexes, CECR2 is critically involved in fundamental developmental processes, including neurulation. oup.comualberta.caualberta.ca
Association with ISWI ATPases: SNF2L and SNF2H
CECR2 functions as a regulatory subunit of ATP-dependent chromatin remodeling complexes. biorxiv.orguniprot.org It interacts with the Imitation Switch (ISWI) family of ATPases, specifically SNF2L (also known as SMARCA1) and SNF2H (also known as SMARCA5). biorxiv.orgnih.govosti.gov These interactions are crucial for the chromatin remodeling activity of the resulting complexes. oup.comnih.gov The association between CECR2 and ISWI ATPases is tissue-specific. In the developing nervous system, CECR2 primarily partners with SNF2L. oup.comnih.gov However, in the testis and embryonic stem cells, CECR2 forms a complex with SNF2H. ualberta.canih.govresearchgate.net
Formation and Function of the CECR2-Containing Remodeling Factor (CERF) Complex
The interaction between CECR2 and SNF2L leads to the formation of a novel chromatin remodeling complex known as the CECR2-Containing Remodeling Factor (CERF). uniprot.orgoup.comnih.gov The CERF complex is a heterodimer composed of CECR2 and SNF2L. oup.comnih.govoup.com This complex possesses nucleosome-dependent ATPase activity, meaning it hydrolyzes ATP to alter chromatin structure, a process that is stimulated by the presence of nucleosomes. oup.comnih.govoup.com The primary function of the CERF complex is to remodel chromatin, which is essential for regulating gene expression during critical developmental processes like neurulation. oup.comnih.govoup.com
Modulation of Nucleosome Organization and DNA Accessibility
The CERF complex, through its ATP-dependent chromatin remodeling activity, plays a significant role in modulating nucleosome organization. biorxiv.orguniprot.orgbiorxiv.org By altering the position and spacing of nucleosomes, the complex can either compact or decondense chromatin, thereby controlling the accessibility of DNA to the transcriptional machinery. biorxiv.orgmdpi.com This regulation of DNA accessibility is a fundamental mechanism for controlling which genes are turned on or off in a particular cell at a specific time. biorxiv.orgmdpi.com The bromodomain of CECR2 is critical in this process as it recognizes and binds to acetylated histones, which are often associated with active chromatin, thus targeting the remodeling activity of the CERF complex to specific genomic regions. biorxiv.orgbiorxiv.org
Physiological Involvement of CECR2 in Developmental and Cellular Processes
Expression Profile, particularly in the Nervous System
Studies in mouse models have shown that Cecr2 expression is predominantly concentrated in the nervous system during embryonic development. oup.comoup.com Using a LacZ reporter gene, researchers observed high levels of Cecr2 expression in the neural tube. oup.com Specifically, at 10.5 days post coitum, Cecr2 is localized throughout the embryo with higher concentrations in the recently closed neural tube. oup.com By 13.5 days post coitum, this neural enrichment becomes even more pronounced. oup.com In chicken embryos, Cecr2 expression is also predominantly found in neural tissues during neurulation. ehu.eusnih.gov
Contribution to Neurulation and Spermatogenesis
CECR2 plays a critical role in neurulation, the process of forming the neural tube, which develops into the brain and spinal cord. oup.comnih.govoup.com Mice with a homozygous mutation in the Cecr2 gene exhibit a high incidence of exencephaly, a severe neural tube defect that is the murine equivalent of anencephaly in humans. oup.comoup.com This finding directly implicates CECR2 and the CERF complex in the proper closure of the neural tube. oup.comoup.com
In addition to its role in neural development, CECR2 is also essential for spermatogenesis in adults. ualberta.canih.govjensenlab.org Mutant male mice that survive the neural tube defects are often subfertile, siring smaller litters. nih.gov While their sperm count, motility, and morphology appear normal, the spermatozoa from these mutants are less capable of fertilizing oocytes. nih.gov This suggests a role for CECR2 in the functional maturation of sperm. nih.gov In the testis, CECR2 interacts with the ISWI ATPase SNF2H. nih.govresearchgate.net
Function in DNA Damage Response (DDR) and Inhibition of γ-H2AX
CECR2 is also involved in the cellular response to DNA damage (DDR). biorxiv.orgnih.govosti.gov Specifically, the bromodomain of CECR2 has been shown to inhibit the formation of γ-H2AX foci, which are markers of DNA double-strand breaks. biorxiv.orgthesgc.orgnih.gov Overexpression of the CECR2 bromodomain can suppress the formation of γ-H2AX and 53BP1 foci following irradiation. nih.gov Furthermore, knockdown of CECR2 leads to a decrease in the formation of γ-H2AX foci, indicating that CECR2 is important for the proper signaling and repair of DNA double-strand breaks. nih.govnih.gov This suggests that the binding function of the CECR2 bromodomain is crucial for the DNA damage response. nih.gov
Mechanism of Action of Nvs Cecr2 1 at the Molecular Level
Binding Affinity and Selectivity Characteristics
NVS-CECR2-1 is a potent and highly selective chemical probe developed for the CECR2 bromodomain, which is a "reader" of acetylated lysine (B10760008) residues on histones and other proteins. researchgate.netnih.govmedchemexpress.com Its mechanism of action is rooted in its ability to bind with high affinity to the CECR2 bromodomain, thereby inhibiting its function, such as the binding to chromatin. researchgate.netnih.govnih.gov
Quantitative Binding Parameters: IC50 and Kd against CECR2 Bromodomain
This compound demonstrates potent engagement with the CECR2 bromodomain. Isothermal titration calorimetry (ITC) has determined its dissociation constant (Kd) to be 80 nM. thesgc.orgmedchemexpress.commedchemexpress.com In biochemical assays, such as the AlphaScreen, this compound shows a half-maximal inhibitory concentration (IC50) of 47 nM. thesgc.orgmedchemexpress.commedchemexpress.commoltexcenter.ru These quantitative parameters establish this compound as a high-affinity ligand for its target. thesgc.orgmedchemexpress.com A study also noted its robust activity in cellular assays, attributed to a slow off-rate from the target. thesgc.org
Table 1: Quantitative Binding Parameters of this compound against CECR2
| Parameter | Method | Value (nM) |
|---|---|---|
| IC50 | AlphaScreen | 47 |
| Kd | ITC | 80 |
Cross-Reactivity Profiling across Bromodomain Panels (e.g., 48 Targets)
A key feature of a chemical probe is its selectivity. This compound has been profiled against a wide panel of 48 human bromodomains and has demonstrated exceptional selectivity for CECR2. nih.govthesgc.orgnih.gov The results from this screening show no significant cross-reactivity with other bromodomains. thesgc.orgnih.gov While a thermal shift assay indicated weak interactions with BRD4 and BRD7, these were not confirmed in functional assays like the AlphaScreen, reinforcing its high selectivity. nih.govthesgc.org This makes this compound a precise tool for studying the biological functions of CECR2 without confounding effects from the inhibition of other bromodomain-containing proteins, particularly those of the well-studied BET (Bromo and Extra-Terminal) family. nih.govnih.gov
Table 2: Cross-Reactivity Highlights for this compound
| Target Family | Number of Targets Screened | Result |
|---|---|---|
| Bromodomains | 48 | No significant cross-reactivity observed. nih.govthesgc.orgnih.gov |
| Kinases | Not specified | No significant inhibition observed. thesgc.org |
| Proteases | Not specified | No significant inhibition observed. thesgc.org |
| Receptors | Not specified | No significant inhibition observed. thesgc.org |
Evaluation of Off-Target Activity (e.g., Kinase, Protease, Receptor Panels)
To further confirm its specificity, this compound has been evaluated against broader panels of unrelated protein targets, including kinases, proteases, and receptors. thesgc.org These assessments revealed no major or significant off-target activity, highlighting that the compound's biological effects are likely mediated through its specific interaction with CECR2. thesgc.org
Direct Interactions with the CECR2 Bromodomain
The interaction between this compound and the CECR2 bromodomain occurs within a specific binding pocket, involving key amino acid residues that facilitate its high-affinity binding.
Identification of Binding Pockets and Key Residues
The bromodomain itself is characterized by a conserved fold of four left-handed alpha-helices linked by variable loop regions (ZA and BC loops), which form a deep, hydrophobic cavity that recognizes acetylated lysine. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy studies have been used to map the binding contacts for this compound on the CECR2 bromodomain. biorxiv.orgbiorxiv.org These experiments showed that the addition of this compound caused significant chemical shift perturbations in residues located within the ZA and BC loops. biorxiv.orgbiorxiv.org Notably, shifts were also observed in residues within the αA, αB, and αC helices of the bromodomain. biorxiv.org This binding pattern is distinct from that of another known CECR2 inhibitor, GNE-886, which interacts with key residues such as N514, Y520, W457, and D464. biorxiv.org The unique binding footprint of this compound suggests a different mode of interaction within the binding pocket. biorxiv.orgbiorxiv.org
Impact on CECR2-Mediated Chromatin Binding and Dynamics
This compound, a potent and selective chemical probe for the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain, fundamentally alters the interaction of the CECR2 protein with chromatin. Its mechanism of action revolves around disrupting the "reader" function of the CECR2 bromodomain, which is responsible for recognizing acetylated lysine residues on histones and other proteins, thereby anchoring CECR2 to specific genomic locations.
Inhibition of CECR2 Bromodomain Chromatin Association
This compound directly obstructs the association of the CECR2 bromodomain with chromatin. scispace.comresearchgate.net This inhibitory action is rooted in its high-affinity binding to the hydrophobic acetyl-lysine binding pocket within the CECR2 bromodomain. thesgc.orgnih.gov By occupying this site, this compound effectively prevents the bromodomain from engaging with its natural acetylated histone marks on nucleosomes. scispace.comresearchgate.net
Laboratory studies have quantified the potency of this inhibition. In biochemical assays, this compound demonstrates a strong binding affinity for the CECR2 bromodomain, with reported half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values in the nanomolar range, highlighting its specificity and potency. thesgc.org For instance, an AlphaScreen assay determined an IC50 of 47 nM, while Isothermal Titration Calorimetry (ITC) measured a Kd of 80 nM. thesgc.org This targeted inhibition is highly selective for CECR2, with minimal cross-reactivity against a broad panel of other human bromodomains. thesgc.org
| Assay Type | Parameter | Reported Value | Source |
|---|---|---|---|
| AlphaScreen | IC50 | 47 nM | thesgc.org |
| Isothermal Titration Calorimetry (ITC) | Kd | 80 nM | thesgc.org |
| Fluorescence Recovery After Photobleaching (FRAP) | Cellular Activity | Robust activity at 0.1 µM | thesgc.org |
Displacement of Endogenous CECR2 from Chromatin within Cells
The inhibitory effect of this compound observed in biochemical assays translates into a direct impact on CECR2 localization within living cells. scispace.comresearchgate.net Studies have shown that treatment with this compound leads to the dose-dependent displacement of endogenous CECR2 protein from the chromatin-bound fraction into the soluble, unbound fraction of the cell. researchgate.net
In human colon cancer cells (SW48), treating with this compound resulted in a clear, concentration-dependent dissociation of CECR2 from chromatin. researchgate.net This effect was specific, as the inhibitor did not affect the chromatin association of other proteins like BRG1, a core subunit of a different chromatin-remodeling complex. researchgate.net This cellular activity confirms that this compound can effectively penetrate cells and engage its target, preventing CECR2 from associating with its chromatin binding sites. scispace.comresearchgate.net
Influence on Global and Specific Chromatin Accessibility
The displacement of CECR2 from chromatin has significant consequences for the structure of chromatin itself. CECR2 is part of chromatin remodeling complexes that modulate nucleosome organization and DNA accessibility. thesgc.orgnih.gov Mechanistic studies using CECR2 knockout as a proxy for complete inhibition have revealed that the loss of CECR2 function leads to a global decrease in chromatin accessibility. biorxiv.org
Specifically, the regions that become less accessible are enriched for the binding sites of transcription factors, particularly those involved in the NF-κB signaling pathway. biorxiv.org Analysis showed that the promoters and putative enhancers of key NF-κB response genes, including CSF1, CXCL1, CSF3, and IL1B, exhibit decreased accessibility upon CECR2 depletion. biorxiv.org This indicates that CECR2 is required to maintain an "open" and transcriptionally permissive chromatin state at these specific genomic loci. biorxiv.org By inhibiting CECR2, this compound is presumed to induce a similar closing of chromatin, thereby restricting the access of transcriptional machinery to these key gene regulatory regions.
Modulation of Downstream Molecular Pathways
By altering CECR2's chromatin-tethering function, this compound triggers a cascade of downstream effects, most notably the disruption of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the subsequent suppression of its target genes.
Interference with CECR2-RelA Interactions and NF-κB Signaling
A critical molecular mechanism downstream of CECR2 is its interaction with the NF-κB pathway, a central regulator of inflammation, immunity, and cell survival. biorxiv.orgnih.govbiorxiv.org Research has shown that the p65 subunit of NF-κB, also known as RelA, recruits CECR2 to the chromatin. biorxiv.orgnih.gov This recruitment is not arbitrary; it depends on the CECR2 bromodomain recognizing an acetylated lysine residue on RelA. nih.govresearchgate.net
This interaction forms a functional complex on the promoters of NF-κB target genes, where CECR2's chromatin remodeling activity helps to activate gene expression. biorxiv.orgnih.gov Pharmacological inhibition of the CECR2 bromodomain with probes like this compound directly interferes with this crucial CECR2-RelA interaction. biorxiv.orgfrontiersin.org By blocking the bromodomain, the inhibitor prevents CECR2 from being recruited by RelA, effectively uncoupling NF-κB from its chromatin-modifying partner and dampening the pathway's transcriptional output. biorxiv.orgnih.gov This targeted interference impedes NF-κB-mediated signaling. biorxiv.orgbiorxiv.org
Suppression of CECR2 Target Gene Expression (e.g., CSF1, CXCL1, CSF3, IL1B, TNC, MMP2, VEGFA)
The ultimate consequence of inhibiting the CECR2-RelA axis is the suppression of a specific set of NF-κB target genes that are crucial for various cellular processes, including metastasis and immune modulation. biorxiv.orgbiorxiv.org Treatment with CECR2 inhibitors like this compound has been shown to substantially suppress the expression of these target genes in cancer cells. biorxiv.orgnih.gov
This suppression is a direct result of the mechanisms described above: the inhibitor displaces CECR2, which leads to reduced chromatin accessibility at target promoters and prevents the transcriptional co-activation mediated by the CECR2-RelA complex. biorxiv.org The affected genes include a slate of cytokines, chemokines, and matrix-remodeling enzymes. biorxiv.orgbiorxiv.org
| Gene Symbol | Protein Name | Primary Function | Source |
|---|---|---|---|
| CSF1 | Colony Stimulating Factor 1 | Macrophage differentiation and recruitment | biorxiv.orgnih.gov |
| CXCL1 | C-X-C Motif Chemokine Ligand 1 | Chemoattractant for neutrophils | biorxiv.orgnih.gov |
| CSF3 | Colony Stimulating Factor 3 | Granulocyte production and differentiation | biorxiv.org |
| IL1B | Interleukin 1 Beta | Pro-inflammatory cytokine | biorxiv.org |
| TNC | Tenascin C | Extracellular matrix protein, cell migration | researchgate.netbiorxiv.org |
| MMP2 | Matrix Metallopeptidase 2 | Extracellular matrix degradation | researchgate.netbiorxiv.org |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | researchgate.netbiorxiv.org |
The down-regulation of these genes following CECR2 inhibition underscores the protein's critical role as a transcriptional co-activator in specific pathological contexts. biorxiv.org
Biological and Cellular Outcomes of Nvs Cecr2 1 Application
Cellular Responses in in vitro Model Systems
In vitro studies using various human cancer cell lines have been instrumental in elucidating the cellular mechanisms affected by NVS-CECR2-1. These investigations have revealed the compound's ability to induce cell death, curb self-renewal capabilities, and alter cellular behaviors crucial for cancer progression.
Reduction of Cell Viability and Induction of Apoptosis in Cancer Cell Lines
This compound exhibits cytotoxic activity across a range of human cancer cell lines, including those derived from colon (SW48, HT29, HCT116), lung (H460), cervix (HeLa), and bone (U2OS) tissues. nih.gov Studies have shown that the compound decreases cell viability in a dose-dependent manner. nih.gov This cytotoxic effect is also observed in the immortalized human embryonic kidney cell line, HEK293T. nih.gov
The primary mechanism for this reduction in cell viability is the induction of apoptosis, or programmed cell death. researchgate.netnih.gov In SW48 colon cancer cells, for instance, treatment with this compound leads to a significant, dose-dependent increase in apoptotic cells. kklmed.comnih.gov The sensitivity of cancer cells to this compound appears to be linked, at least in part, to their dependence on CECR2 for survival. Depletion of CECR2 in SW48 and HCT116 cells reduces their viability, suggesting that this compound exerts its effects by targeting CECR2. nih.gov However, the compound also appears to have cytotoxic mechanisms that are independent of CECR2. nih.gov
| Cell Line | Cancer Type | Effect of this compound | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| SW48 | Colon Cancer | Decreased viability, induced apoptosis | 0.64 | nih.gov |
| HCT116 | Colon Cancer | Decreased viability | 1.30 | nih.gov |
| HT29 | Colon Cancer | Decreased viability | ~2.5 | nih.gov |
| H460 | Lung Cancer | Decreased viability | ~3.3 | nih.gov |
| HeLa | Cervical Cancer | Decreased viability | ~2.1 | nih.gov |
| U2OS | Bone Cancer | Decreased viability | ~2.4 | nih.gov |
| HEK293T | Embryonic Kidney (Immortalized) | Decreased viability | ~2.8 | nih.gov |
Inhibition of Clonogenic and Tumorsphere Formation
The ability of cancer cells to form colonies from a single cell (clonogenicity) and to grow as three-dimensional spheres (tumorspheres) in anchorage-independent conditions are key indicators of their self-renewal and tumorigenic potential. springernature.commdpi.com this compound has been shown to effectively inhibit these processes.
In long-term viability assays, this compound significantly inhibited the clonogenic ability of SW48 colon cancer cells in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 0.64 µM. nih.gov Similarly, in canine mammary cancer cells, this compound at a concentration of 1 µM demonstrated a significant inhibitory effect on the formation of primary tumorspheres, nearly ablating their formation. nih.gov
Effects on Cancer Cell Migration and Invasion Capabilities
The migration and invasion of cancer cells are fundamental steps in the metastatic cascade. Research indicates that pharmacological inhibition of the CECR2 bromodomain by compounds like this compound can impair these capabilities. biorxiv.org In metastatic breast cancer cells (LM2), treatment with this compound was found to impede both migration and invasion. biorxiv.org This effect is linked to the role of CECR2 in activating the NF-κB signaling pathway, which regulates genes involved in these processes. nih.gov Studies using cell lines where the CECR2 gene was knocked out showed a two to threefold reduction in migration and invasion capabilities, further supporting the role of CECR2 in these metastatic steps. yaledailynews.com
Regulation of Macrophage Polarization and Immunosuppressive Phenotypes
The tumor microenvironment, particularly the immune cells within it, plays a critical role in cancer progression. This compound influences this environment by modulating the behavior of macrophages, a type of immune cell. biorxiv.org Specifically, the compound can suppress the polarization of macrophages towards an M2 phenotype, which is typically associated with immunosuppression and tumor promotion. biorxiv.orgumn.edu
In metastatic breast cancer models, CECR2 in cancer cells promotes the secretion of cytokines like CSF1, CSF2, and CXCL1. nih.govbiorxiv.org These cytokines recruit and polarize macrophages to the M2 phenotype, creating an immunosuppressive microenvironment that facilitates metastasis. biorxiv.org By inhibiting CECR2, this compound treatment suppresses the expression of these key cytokines. nih.govbiorxiv.org This, in turn, reduces the induction of M2 macrophage markers. biorxiv.org Interestingly, direct treatment of macrophages with this compound did not affect their polarization, indicating the inhibitor acts on the cancer cells to alter their signaling to the macrophages. biorxiv.org This targeted inhibition of CECR2 can thus reduce immune suppression within the metastatic tumor microenvironment. biorxiv.orgjci.orgnih.gov
Preclinical in vivo Efficacy Studies
The promising in vitro results for this compound have been further validated in preclinical animal models, demonstrating its potential to inhibit cancer metastasis in vivo.
Inhibition of Cancer Metastasis in Mouse Models (e.g., Breast Cancer Lung Metastasis)
In syngeneic mouse models of breast cancer, treatment with this compound has shown significant efficacy in inhibiting metastasis. portlandpress.com When 4T1 breast cancer cells were implanted in mice via tail vein injection, subsequent treatment with this compound significantly inhibited the ability of these cells to metastasize and form colonies in the lungs. biorxiv.orgyaledailynews.com
Modulation of Tumor Microenvironment Components (e.g., Macrophage and T-cell Populations)
The application of this compound has been shown to significantly alter the composition of the tumor microenvironment (TME), particularly by modulating immune cell populations to foster a less immunosuppressive setting. nih.govbiorxiv.orgjci.org Research in breast cancer models indicates that the epigenetic regulator CECR2 promotes an immunosuppressive microenvironment by recruiting and polarizing macrophages. nih.govbiorxiv.org Pharmacological inhibition of CECR2 with this compound can reverse these effects. nih.govjci.org
Treatment with this compound in a mouse model of breast cancer metastasis led to a marked decrease in the infiltration of tumor-associated macrophages (TAMs). nih.gov Specifically, the intervention resulted in a significant reduction in the population of immunosuppressive M2 macrophages while concurrently increasing the proportion of pro-inflammatory M1 macrophages. nih.gov This shift from an M2 to an M1 dominant phenotype is a critical step in restoring anti-tumor immunity. nih.gov
The mechanism behind this modulation involves the suppression of key signaling molecules. CECR2 is known to upregulate the expression of Colony-Stimulating Factor 1 (CSF1), Colony-Stimulating Factor 2 (CSF2), and the chemokine CXCL1. nih.govbiorxiv.orgjci.org These molecules are crucial for the recruitment and polarization of macrophages and myeloid-derived suppressor cells (MDSCs). jci.orgportlandpress.com Treatment with this compound substantially suppresses the expression of these CECR2 target genes, thereby inhibiting the establishment of an immunosuppressive TME. nih.govbiorxiv.org
Table 1: Effect of this compound on Immune Cell Populations in the Lung Metastatic Microenvironment
| Immune Cell Population | Change upon this compound Treatment | Reference |
|---|---|---|
| Total Macrophages | Decreased (from 42.1% to 27.1%) | nih.gov |
| M2 Macrophages | Decreased (from 20.4% to 5.9%) | nih.gov |
| M1 Macrophages | Increased (from 1.2% to 2.9%) | nih.gov |
| Granzyme B+ Cells | Increased (from 5.7% to 8.6%) | nih.gov |
| CD4+ and CD8+ T-cells | No significant change in total numbers | nih.gov |
Dissecting CECR2-Dependent and Independent Mechanisms of this compound Action
This compound is a potent and selective inhibitor that binds to the CECR2 bromodomain (BRD) with high affinity, thereby displacing the CECR2 protein from chromatin within cells. researchgate.netthesgc.org Its cytotoxic activity against cancer cells is complex, stemming from mechanisms that are both dependent on and independent of its primary target, CECR2. researchgate.netnih.govmedchemexpress.comresearchgate.net
Differential Sensitivity to this compound Upon CECR2 Depletion
A key piece of evidence supporting the on-target activity of this compound comes from studies involving the depletion of the CECR2 protein in cancer cells. researchgate.netnih.gov In experiments using SW48 colon cancer cells, the depletion of CECR2 using specific siRNAs was shown to reduce the cells' sensitivity to this compound. researchgate.netresearchgate.net
This reduced sensitivity was demonstrated through several assays:
Colony Formation Assay: CECR2-depleted cells treated with this compound showed higher cell survival and colony-forming ability compared to control cells with normal CECR2 levels. researchgate.netresearchgate.net
Apoptosis Assay: The induction of apoptosis by this compound, measured by Annexin V/PI staining, was less pronounced in cells where CECR2 had been knocked down. researchgate.netresearchgate.net
PARP1 Cleavage Assay: The cleavage of PARP1, a hallmark of apoptosis, was also diminished in CECR2-depleted cells following treatment with the inhibitor. researchgate.netresearchgate.net
These findings collectively suggest that a significant portion of the cytotoxic effect of this compound is exerted by directly targeting and inhibiting the function of the CECR2 protein. researchgate.netnih.govmedkoo.com
Table 2: Impact of CECR2 Depletion on Sensitivity to this compound in SW48 Cells
| Assay | Outcome in CECR2-Depleted Cells Treated with this compound | Reference |
|---|---|---|
| Colony Formation | Increased cell survival (reduced sensitivity) | researchgate.netresearchgate.net |
| Apoptosis (Annexin V/PI) | Reduced percentage of apoptotic cells | researchgate.netresearchgate.net |
| PARP1 Cleavage | Reduced cleavage of PARP1 | researchgate.netresearchgate.net |
Evidence for CECR2-Independent Cellular Activities
Interestingly, research has also uncovered that this compound exerts cytotoxic effects through mechanisms that are independent of CECR2. researchgate.netnih.govresearchgate.net While depleting CECR2 reduces sensitivity, it does not completely abrogate the inhibitor's ability to kill cancer cells, indicating the existence of off-target activities. researchgate.netresearchgate.net
Cecr2 S Role in Disease Pathogenesis: Insights Derived from Nvs Cecr2 1 Research
CECR2 as an Epigenetic Driver and Potential Therapeutic Target in Cancer
Research has identified CECR2 as a critical epigenetic factor in cancer progression, making it a promising therapeutic target. bpsbioscience.comhealth.mil The development of specific inhibitors like NVS-CECR2-1 has enabled researchers to probe its function in cancer biology. nih.govbiorxiv.orgjci.org Studies have shown that CECR2 is involved in processes that allow cancer cells to invade adjacent tissues and evade the host immune system. news-medical.netyale.edu Inhibition of CECR2 with small molecules has been shown to suppress the spread of triple-negative breast cancer (TNBC) cells in both cell cultures and animal models, highlighting a new potential therapeutic strategy for advanced cancer. news-medical.netyale.eduminsky.ai
Metastasis remains the primary cause of cancer-related mortality. nih.gov Emerging evidence points to epigenetic regulators as key drivers of this process. nih.gov In studies comparing primary breast tumors with their corresponding metastatic lesions, CECR2 was identified as a top upregulated epigenetic regulator in the metastases. nih.govyaledailynews.com Higher expression of the CECR2 gene in metastatic tumors was strongly associated with worse metastasis-free survival. health.milnih.gov
Mechanistically, research has demonstrated that CECR2 is essential for cancer cell migration and invasion, which are fundamental steps in the metastatic cascade. yaledailynews.com In laboratory cell lines, cells lacking CECR2 showed a significantly reduced capacity for migration and invasion. yaledailynews.com Further investigation revealed that CECR2, through its bromodomain, interacts with an acetylated form of the RELA protein, a member of the NF-κB family. health.milnih.govbiorxiv.org This interaction increases chromatin accessibility and activates the expression of genes that promote metastasis, such as TNC, MMP2, and VEGFA. nih.gov The use of this compound in mouse models of breast cancer strongly inhibited the ability of cancer cells to metastasize to the lungs, confirming CECR2's role as a driver of metastasis and a druggable target. nih.govyaledailynews.com
The tumor microenvironment (TME) is a complex ecosystem of cancer cells and various non-cancerous cells, including immune cells, that influences tumor growth and progression. jci.orgyaledailynews.com A key finding from research utilizing this compound is the profound role of CECR2 in shaping an immunosuppressive TME. nih.govbiorxiv.orgjci.org
Transcriptomic profiling of matched primary and metastatic breast tumors revealed that distant metastases are more "immune inert," characterized by an increased presence of M2 macrophages. nih.govbiorxiv.org These M2 macrophages are known to be immunosuppressive and promote tumor progression. health.mil The expression of CECR2 was found to be positively correlated with the abundance of these M2 macrophages. health.milnih.govyaledailynews.com
The mechanism behind this involves the CECR2-RELA complex. This complex activates not only metastasis-promoting genes but also key cytokine genes, specifically CSF1 and CXCL1. nih.govportlandpress.com These cytokines are critical for recruiting and polarizing tumor-associated macrophages (TAMs) towards the immunosuppressive M2 phenotype. nih.govbiorxiv.org By fostering an environment rich in M2 macrophages, CECR2 helps cancer cells evade the body's antitumor immune response. nih.govnews-medical.netminsky.ai Pharmacological inhibition of CECR2's bromodomain with this compound was shown to impede this NF-κB-mediated immune suppression. nih.govbiorxiv.org
Correlation of CECR2 Expression with Cancer Metastasis
Implications for Modulating Immunosuppression and Antitumor Immunity
The discovery of CECR2's role in creating an immunosuppressive microenvironment has significant therapeutic implications. Targeting CECR2 with inhibitors like this compound offers a strategy to reverse this suppression and enhance the body's natural antitumor immunity. jci.orgportlandpress.comcloudfront.net
Treatment with CECR2 inhibitors, including this compound, has been shown to substantially suppress the expression of the crucial cytokines CSF1 and CXCL1 in metastatic cancer cells. nih.govbiorxiv.org This reduction in cytokine signaling disrupts the recruitment and polarization of M2 macrophages, thereby weakening the immunosuppressive shield of the tumor. nih.govportlandpress.com As a result, targeting CECR2 leads to an activation of T cells, which are critical for killing cancer cells, and helps prevent the tumor from spreading. news-medical.netyale.eduminsky.ai
In vivo studies using a mouse model of breast cancer provided compelling evidence for this approach. Treatment with this compound not only inhibited lung metastasis but also led to a decrease in the total number of macrophages and the ratio of M2 macrophages within the lung metastases. nih.gov This demonstrates that CECR2 inhibition can effectively remodel the tumor immune microenvironment from an immunosuppressive state to one that is more conducive to an antitumor response. biorxiv.orgjci.org These findings suggest that CECR2 inhibition could convert immunologically "cold" tumors (those that don't provoke a strong immune response) into "hot" tumors, which are more likely to be recognized and eliminated by the immune system and respond better to immunotherapies. minsky.aicloudfront.netresearchgate.net
| Metric | Control Group (PBS) | This compound Treated Group | Outcome of Inhibition |
|---|---|---|---|
| Lung Metastasis (Total Lesions) | High | Significantly Reduced | Inhibited metastatic spread |
| Total Macrophages in Lungs (CD45+F4/80+) | High | Decreased | Reduced immune cell infiltration associated with tumor promotion |
| M2 Macrophage Ratio in Lungs (CD206+) | High | Decreased | Shifted the microenvironment away from an immunosuppressive state |
Investigation in Other Disease Contexts (e.g., Neural Tube Defects)
While the primary focus of this compound research has been on cancer, the fundamental biological roles of CECR2 suggest its involvement in other conditions. CECR2 is known to be critical for normal development. thesgc.orgualberta.ca The gene is predominantly expressed in the nervous system and is involved in neurulation, the process of forming the embryonic neural tube. thesgc.orgmedkoo.comsigmaaldrich.com
Deletion of the Cecr2 gene in mice leads to severe neural tube defects, most notably exencephaly (a condition where the brain is located outside the skull), which is analogous to anencephaly in humans and is perinatally lethal. thesgc.orgualberta.caresearchgate.netnih.gov CECR2 functions as part of an ATP-dependent chromatin remodeling complex that is essential for this developmental process. thesgc.orgmedkoo.com The gene is also a candidate gene for Cat Eye Syndrome in humans, a rare chromosomal disorder characterized by a range of developmental defects. nih.govgenecards.orgthesgc.org
Advanced Research Methodologies and Characterization Techniques Employed with Nvs Cecr2 1
Biophysical and Biochemical Assays for Target Engagement and Binding
A variety of in vitro assays have been employed to quantify the interaction between NVS-CECR2-1 and its primary target, the bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, candidate 2), as well as to assess its selectivity across the broader bromodomain family. thesgc.orgnih.gov
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. whiterose.ac.ukmalvernpanalytical.com By measuring the heat released or absorbed as a ligand is titrated into a solution containing a protein, ITC can determine the binding affinity (dissociation constant, Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction in a single, label-free experiment. whiterose.ac.ukfrontiersin.org
In the characterization of this compound, ITC was utilized to confirm its direct binding to the CECR2 bromodomain. The experiments established a dissociation constant (Kd) of 80 nM for this interaction, signifying a high-affinity binding between the compound and its target protein. thesgc.org While the specific enthalpic (ΔH) and entropic (ΔS) contributions to this binding free energy have not been detailed in the available literature, the Kd value itself confirms a strong and direct engagement.
| Parameter | Value | Target Protein | Reference |
| Dissociation Constant (Kd) | 80 nM | CECR2 | thesgc.org |
Fluorescence Recovery After Photobleaching (FRAP) is a microscopy-based technique used to measure the dynamics of fluorescently labeled molecules within a living cell. fluorofinder.com The method involves photobleaching a specific region of interest and then monitoring the rate at which fluorescence returns to that area, which is indicative of the mobility of the labeled protein. fluorofinder.com When a drug binds to the target protein, it can alter its mobility and association with larger, less mobile structures like chromatin, which can be quantified by changes in the fluorescence recovery time.
FRAP assays were crucial in demonstrating that this compound engages its target, CECR2, within a cellular environment. thesgc.org Studies conducted in U2OS cells expressing full-length CECR2 showed that treatment with this compound leads to robust inhibition of CECR2. thesgc.org This cellular activity was observed at concentrations as low as 0.1 µM, a potency attributed to the compound's slow off-rate from its target. thesgc.orgnih.govnih.govrsc.org The assay confirmed that this compound effectively displaces CECR2 from chromatin, validating its mechanism of action in living cells. nih.gov
| Assay | Cell Line | Compound Concentration | Finding | Reference |
| FRAP | U2OS | 0.1 µM | Robust inhibition of CECR2 | thesgc.org |
| FRAP | U2OS | 1 µM and 5 µM | Measurement of fluorescence half-recovery times | thesgc.org |
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a technique that measures compound binding to a target protein within intact cells. promega.com It utilizes energy transfer from a bright NanoLuc® luciferase, fused to the target protein, to a fluorescent tracer that binds to the same protein. promega.com When a test compound is introduced, it competes with the tracer for binding to the target, causing a dose-dependent decrease in the BRET signal, which allows for the quantification of intracellular target engagement. promega.com
A NanoBRET™ assay was employed to further confirm the intracellular activity of this compound. The results demonstrated that this compound causes a dose-dependent displacement of the CECR2-NanoLuc® fusion protein from histone H3.3. thesgc.org This displacement activity was quantified with a half-maximal inhibitory concentration (IC₅₀) value of 255 nM, providing strong evidence of the compound's ability to disrupt the interaction between CECR2 and its chromatin substrate inside the cell. thesgc.org
| Assay | Finding | IC₅₀ Value | Reference |
| NanoBRET™ | Dose-dependent displacement of CECR2 from histone H3.3 | 255 nM | thesgc.org |
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are bead-based proximity assays used to study biomolecular interactions. revvity.comnih.gov In the context of bromodomain inhibitors, these assays are typically used to measure the disruption of the interaction between a bromodomain and an acetylated histone peptide.
AlphaScreen technology was instrumental in the initial identification and potency assessment of this compound. The assay confirmed that this compound is a potent inhibitor of the CECR2 bromodomain, with an IC₅₀ value of 47 nM. thesgc.orgnih.govcaymanchem.com Furthermore, AlphaScreen was used to assess the selectivity of this compound. The compound showed significantly weaker or no activity against other bromodomains, such as BRD4 and BRD7, underscoring its high selectivity for CECR2. thesgc.org While TR-FRET is a commonly used orthogonal assay for confirming such interactions, specific TR-FRET data for this compound's interaction with CECR2 is not prominently featured in the reviewed literature. rsc.org
| Assay | Target | IC₅₀ Value | Finding | Reference |
| AlphaScreen | CECR2 | 47 nM | Potent Inhibition | thesgc.orgnih.govcaymanchem.com |
| AlphaScreen | BRD4 | >37,000 nM | Weak Interaction / High Selectivity | thesgc.org |
| AlphaScreen | BRD7 | 5,500 nM | Weak Interaction / High Selectivity | thesgc.org |
| AlphaScreen | BRD9 | 2,300 nM | Weak Interaction / High Selectivity | thesgc.org |
NanoBRET™ Assay for Intracellular Target Displacement
Advanced Cellular and Functional Assays
Beyond direct binding and target engagement, the functional consequences of this compound treatment have been explored using advanced cellular assays that analyze changes in cell populations and their phenotypes.
Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of individual cells within a heterogeneous population. It allows for the rapid measurement of cell size, granularity, and the expression of specific cell surface or intracellular proteins by using fluorescently labeled antibodies.
This methodology was applied to investigate the therapeutic potential of this compound in the context of breast cancer metastasis. nih.gov In a mouse model where 4T1 breast cancer cells were implanted, treatment with this compound led to significant changes in the immune cell populations within lung metastases. nih.govbiorxiv.org Flow cytometry analysis revealed that this compound treatment markedly decreased the percentage of tumor-associated macrophages, particularly the M2-polarized macrophages that promote tumor progression. nih.gov Conversely, there was an increase in the proportion of anti-tumor M1-polarized macrophages. nih.gov The populations of CD4+ and CD8+ T cells remained unchanged. nih.gov These findings demonstrate that this compound can functionally modulate the tumor microenvironment.
| Analysis Type | Model | Effect of this compound Treatment | Reference |
| Total Macrophages | 4T1 Lung Metastases | ↓ Decreased from 42.1% to 27.1% | nih.gov |
| M2 Macrophages | 4T1 Lung Metastases | ↓ Decreased from 20.4% to 5.9% | nih.gov |
| M1 Macrophages | 4T1 Lung Metastases | ↑ Increased from 1.2% to 2.9% | nih.gov |
| CD4+ and CD8+ T Cells | 4T1 Lung Metastases | ↔ No significant change | nih.gov |
Chromatin Immunoprecipitation (ChIP)-based Assays
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to determine the specific locations within the genome where a particular protein binds. cellsignal.com In the context of this compound, ChIP assays have been instrumental in demonstrating how the compound affects the interaction of the CECR2 protein with chromatin.
Researchers have utilized ChIP-qPCR (ChIP followed by quantitative Polymerase Chain Reaction) to analyze the binding of CECR2 and other transcriptional regulators to the promoter regions of specific genes. biorxiv.org For instance, studies have shown that this compound treatment can inhibit the binding of CECR2 to the promoters of NF-κB target genes, such as CSF1 and CXCL1. biorxiv.orgresearchgate.net This inhibition of binding is a key mechanism through which this compound is thought to exert its anti-metastatic effects. The data indicates that the compound displaces CECR2 from chromatin, thereby altering gene expression. biorxiv.orgresearchgate.net
Table 1: Key Findings from ChIP-based Assays with this compound
| Target Protein | Target Gene Promoters | Effect of this compound | Reference |
|---|---|---|---|
| CECR2 | CSF1, CXCL1 | Inhibits binding to promoters | biorxiv.org |
| RELA | CSF1, CXCL1 | Reduces binding upon CECR2 inhibition | biorxiv.org |
Transwell Migration and Invasion Assays for Cell Motility
To assess the impact of this compound on cancer cell motility, a critical aspect of metastasis, researchers have employed Transwell migration and invasion assays. snapcyte.comnih.gov These assays measure the ability of cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) layer (invasion), mimicking the tissue barriers cells must cross during metastasis. snapcyte.comnih.gov
Studies have demonstrated that treatment of metastatic breast cancer cells, such as the LM2 cell line, with this compound significantly reduces their migratory and invasive capabilities. biorxiv.orgnih.gov The results from these assays provide direct evidence of the compound's ability to inhibit key steps in the metastatic cascade. biorxiv.orgnih.gov For example, a notable decrease in the number of cells that migrate or invade through the Transwell membrane is observed following treatment with this compound. biorxiv.org
Cell Viability and Apoptosis Detection Methods (e.g., MTS assay, Annexin V/PI staining)
The effect of this compound on cell survival and programmed cell death (apoptosis) has been investigated using various established methods. The MTS assay, a colorimetric assay that measures the metabolic activity of cells, is a common method to assess cell viability. biocompare.com Studies have shown that this compound exhibits cytotoxic activity against a range of human cancer cell lines. researchgate.net
To specifically determine if this cytotoxicity is due to the induction of apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is frequently used. nih.govnacalai.com Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis. nih.govnacalai.comnih.gov Research has confirmed that this compound induces apoptosis in cancer cells, such as the SW48 colon cancer cell line, as evidenced by an increase in the population of Annexin V-positive cells. researchgate.net
Genomic and Epigenomic Profiling Techniques
To gain a broader understanding of the molecular changes induced by this compound, researchers have turned to high-throughput genomic and epigenomic profiling techniques.
Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) for Chromatin Accessibility
ATAC-seq is a cutting-edge technique used to map chromatin accessibility across the entire genome, providing insights into the regulatory landscape of a cell. mcw.edunovogene.combmkgene.com In the study of CECR2, the target of this compound, ATAC-seq has been employed to investigate how the knockout of the CECR2 gene affects the accessibility of chromatin in breast cancer cells. nih.gov
The findings revealed that the loss of CECR2 leads to a global decrease in chromatin accessibility. nih.gov Specifically, regions with decreased accessibility included the promoters and enhancers of genes regulated by NF-κB, such as CSF1 and CXCL1. nih.gov This suggests that CECR2 plays a crucial role in maintaining an open chromatin state at these specific gene loci, thereby facilitating their transcription. Although these studies were conducted with CECR2 knockout rather than direct this compound treatment, they provide a strong rationale for how the inhibitor might function by targeting CECR2's role in chromatin remodeling.
RNA Sequencing (RNA-seq) for Gene Expression Analysis
RNA sequencing (RNA-seq) is a powerful tool for transcriptome-wide analysis of gene expression. biorxiv.orgnih.gov This technique has been pivotal in identifying the downstream genes and pathways affected by both CECR2 and its inhibitor, this compound.
RNA-seq analysis of breast cancer cells with CECR2 knockout revealed significant changes in the expression of a large number of genes. biorxiv.org A key finding was the downregulation of genes involved in the NF-κB signaling pathway, which is known to play a role in inflammation and cancer progression. biorxiv.org Furthermore, treatment of metastatic cancer cells with this compound has been shown to suppress the expression of CECR2 target genes, including CSF1 and CXCL1. biorxiv.orgnih.gov These findings from RNA-seq studies have been crucial in establishing the link between CECR2, NF-κB signaling, and breast cancer metastasis.
Table 2: Selected Genes Differentially Regulated upon CECR2 Inhibition/Knockout (from RNA-seq data)
| Gene | Pathway | Change in Expression | Reference |
|---|---|---|---|
| CSF1 | NF-κB Signaling | Downregulated | biorxiv.orgnih.gov |
| CXCL1 | NF-κB Signaling | Downregulated | biorxiv.orgnih.gov |
| CSF2 | NF-κB Signaling | Downregulated | nih.gov |
| IL1B | NF-κB Signaling | Downregulated | nih.gov |
CRISPR/Cas9-mediated Genetic Perturbation Studies
The CRISPR/Cas9 system is a revolutionary gene-editing technology that allows for the precise knockout or modification of specific genes. nih.govbiorxiv.org In the context of this compound research, CRISPR/Cas9 has been used to create stable knockout cell lines of CECR2. biorxiv.org
By comparing the phenotype of these knockout cells to control cells, researchers have been able to definitively establish the role of CECR2 in processes such as cell migration and invasion. biorxiv.org For example, the depletion of CECR2 in LM2 breast cancer cells using CRISPR/Cas9 dramatically decreased their migratory and invasive capabilities, mirroring the effects observed with this compound treatment. biorxiv.org These genetic perturbation studies provide strong validation that the effects of this compound are indeed mediated through its intended target, CECR2.
The elucidation of the biological functions of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and the mechanism of its inhibitor, this compound, has been facilitated by a range of sophisticated research methodologies. These techniques span from high-resolution structural biology to complex preclinical model systems, providing a multi-faceted understanding of the inhibitor's interaction with its target and its effects in a biological context.
Structural Biology Approaches
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique for defining the binding site of this compound on the CECR2 bromodomain (CECR2-BRD). biorxiv.orgbiorxiv.org Specifically, two-dimensional (2D) ¹⁵N-¹H Heteronuclear Single Quantum Coherence (HSQC) NMR experiments are used to map the interaction. biorxiv.orgbiorxiv.orgprotein-nmr.org.uk This method allows for the observation of chemical shift perturbations (CSPs) in the protein's backbone amide signals upon the addition of a ligand, thereby identifying the amino acid residues involved in the binding event. biorxiv.orgwpmucdn.com
In studies involving this compound, researchers utilized ¹⁵N-labeled CECR2-BRD. biorxiv.orgbiorxiv.org A significant challenge in these experiments is that this compound is only soluble in dimethyl sulfoxide (B87167) (DMSO), which is itself a competitive binder of bromodomains. biorxiv.orgbiorxiv.org To address this, initial experiments mapped the binding of DMSO alone to the ¹⁵N-labeled CECR2-BRD. These tests showed that DMSO binding caused significant chemical shifts in residues within the ZA loop and BC loop, including the conserved asparagine (N514), a binding pocket similar to that of acetylated ligands. biorxiv.orgbiorxiv.org
When this compound (dissolved in DMSO) was added to the ¹⁵N-labeled CECR2-BRD, CSPs were observed not only in the expected DMSO binding pocket but also in residues within the αA, αB, and αC helices. biorxiv.org This indicates that while DMSO competes with this compound for binding, the inhibitor engages with additional residues, defining a distinct interaction surface. biorxiv.org These NMR perturbation studies are crucial for delineating the different binding modes that drive the recognition of various ligands, such as histones versus non-histone ligands like this compound, by the CECR2-BRD. biorxiv.orgbiorxiv.orgresearchgate.net
| Technique | Sample | Key Findings | Reference(s) |
| 2D ¹⁵N-¹H HSQC NMR | ¹⁵N-labeled CECR2-BRD | Mapped the binding contacts for this compound within the CECR2 bromodomain. | biorxiv.orgbiorxiv.org |
| 2D ¹⁵N-¹H HSQC NMR | ¹⁵N-labeled CECR2-BRD | Identified that DMSO, the solvent for this compound, is a competitive binder to the CECR2-BRD, complicating interpretation. | biorxiv.orgbiorxiv.org |
| 2D ¹⁵N-¹H HSQC NMR | ¹⁵N-labeled CECR2-BRD | Showed that this compound binding perturbs residues in the ZA loop, BC loop, and αA, αB, and αC helices. | biorxiv.org |
| NMR Titration | ¹⁵N-labeled CECR2-BRD + this compound | Delineated distinct binding modes for different ligands, highlighting the adaptive recognition mechanisms of the CECR2-BRD. | biorxiv.orgresearchgate.net |
While crystallography provides atomic-level detail of protein-ligand interactions, obtaining a co-crystal structure of this compound with the CECR2 bromodomain has proven challenging. osti.gov However, significant insights have been gained from the crystallographic studies of other potent and selective CECR2 inhibitors, such as GNE-886. osti.gov
The binding mode of these related inhibitors is often used to build confident computational models for this compound. osti.gov For instance, the crystal structure of related compounds reveals key interactions, such as a two-point hydrogen-bonding interaction with the highly conserved Asn514 residue in the binding pocket. osti.gov Modeling of this compound within the CECR2 structure (PDB code 3NXB) suggests that its pyridone carbonyl and N-methyl groups act as an acetyl-lysine (KAc) mimetic, engaging with this conserved asparagine. osti.gov These models, informed by the crystallography of analogous compounds, are instrumental in understanding the structural basis of inhibition and guiding the structure-based design of new inhibitors. osti.gov
Preclinical Model Systems
The therapeutic potential and biological role of targeting CECR2 with this compound have been extensively investigated in various preclinical models, from genetically engineered mice to comparative oncology studies.
Genetically Engineered Mouse Models (e.g., CECR2 knockout mice)
Genetically engineered mouse models, particularly CECR2 knockout (KO) mice, have been fundamental in uncovering the physiological functions of the CECR2 protein. health.milcdnsciencepub.com Studies on mice with loss-of-function mutations in the Cecr2 gene have revealed its critical role in development. cdnsciencepub.comualberta.ca
A primary phenotype of Cecr2 loss in mice is the occurrence of lethal neural tube defects, specifically exencephaly, which is analogous to anencephaly in humans. ualberta.canih.gov Mice that are non-penetrant for exencephaly and survive to adulthood often exhibit subfertility. cdnsciencepub.comresearchgate.net These findings establish CECR2 as a crucial factor in both neurulation and reproduction. cdnsciencepub.com
In the context of cancer, CECR2 KO mouse models have been instrumental. In an immunocompetent mouse model of breast cancer, a CECR2 knockout led to a dramatic 38-fold decrease in lung metastasis. health.mil This substantial effect underscores the significant influence of the immune system on metastatic tumor development and points to CECR2's role in modulating the tumor microenvironment. health.mil Analysis of the CECR2 KO cells demonstrated that CECR2 activates nuclear factor kappa B (NF-κB) response genes by interacting with acetylated RELA, an NF-κB family member. health.mil These genetically engineered models have been pivotal in identifying CECR2 as an epigenetic regulator of breast cancer metastasis and a promising therapeutic target. health.mil
| Model System | Phenotype/Finding | Implication | Reference(s) |
| Cecr2 Knockout Mice | Perinatal lethal neural tube defect (exencephaly). | CECR2 is critical for embryonic neurulation. | cdnsciencepub.comualberta.canih.gov |
| Cecr2 Knockout Mice (non-penetrant) | Subfertility in adult survivors. | CECR2 plays a role in reproduction. | cdnsciencepub.comresearchgate.net |
| Cecr2 Knockout Breast Cancer Model | 38-fold decrease in lung metastasis in an immunocompetent model. | CECR2 is a key driver of metastasis, largely through immune modulation. | health.mil |
| Cecr2 Knockout Cells | Decreased activation of NF-κB response genes. | Mechanistically links CECR2 to the pro-metastatic NF-κB pathway. | health.mil |
Orthotopic and Metastatic Animal Models
To evaluate the efficacy of this compound in a more clinically relevant setting, researchers have employed orthotopic and metastatic animal models. nih.govmedicilon.com In these models, cancer cells are implanted into their tissue of origin (orthotopic) or injected to assess their metastatic potential, closely mimicking human cancer progression. medicilon.comnih.gov
In multiple mouse models of breast cancer, treatment with the CECR2 inhibitor this compound has been shown to significantly inhibit the ability of cancer cells to metastasize to the lungs. nih.govnih.gov Mechanistic studies in these models revealed that CECR2 promotes the recruitment of immunosuppressive M2 macrophages to the metastatic site. health.milnih.gov Pharmacological inhibition of CECR2 with this compound was found to reduce M2 macrophage polarization both in vitro and in vivo. health.milbiorxiv.org
These findings from metastatic breast cancer models strongly support the potential of CECR2 bromodomain inhibition as a therapeutic strategy to combat metastatic disease by targeting the tumor's immune microenvironment. health.milnih.govnih.gov The use of this compound in these models has provided crucial preclinical evidence for its anti-metastatic activity. nih.govbiorxiv.org
Comparative Studies in Canine Cancer Cell Lines
Spontaneously arising cancers in dogs, such as canine mammary cancer (CMC), share many features with human cancers, making them valuable comparative models. nih.govnih.govplos.org A small-molecule library screening of 27 epigenetic inhibitors was performed on CMC cell lines to identify potential therapeutic agents. nih.govnih.gov
In this screening, this compound was one of three inhibitors that induced a significant reduction in the viability of the CF41.Mg canine mammary cancer cell line. nih.govnih.gov Further investigation using 3D cell culture models, which assess tumorigenicity and self-renewal, showed that this compound at a concentration of 1 µM significantly inhibited the formation of primary tumorspheres. nih.govresearchgate.net This effect on tumorsphere formation, a key characteristic of cancer stem cells, suggests that this compound can suppress self-renewal and tumorigenicity. nih.govresearchgate.net These comparative studies highlight the conserved role of the CECR2 target across species and support the development of CECR2 inhibitors for both human and veterinary oncology. nih.govresearchgate.net
| Cell Line | Assay | Finding with this compound | Implication | Reference(s) |
| CF41.Mg (Canine Mammary Cancer) | Cell Viability Screen | One of three inhibitors (out of 27) to show significant cytotoxic potential. | This compound is active against canine cancer cells. | nih.govnih.gov |
| CF41.Mg (Canine Mammary Cancer) | Tumorsphere Formation Assay | Significantly inhibited primary tumorsphere formation at 1 µM. | Suggests this compound targets cancer cell self-renewal and tumorigenicity. | nih.govresearchgate.net |
Future Directions and Emerging Avenues in Nvs Cecr2 1 Research
Elucidating Comprehensive Molecular Mechanisms and Off-Target Effects
A primary direction for future research is to fully delineate the molecular consequences of inhibiting CECR2 with NVS-CECR2-1. While it is known that this compound binds to the CECR2 bromodomain with high affinity, the downstream effects on gene expression and cellular pathways are still being uncovered. thesgc.orgmedchemexpress.com Studies have shown that this compound can displace the CECR2 bromodomain from chromatin in cells. medchemexpress.comresearchgate.net Future investigations will likely employ global transcriptomic and proteomic approaches to identify the full spectrum of genes and proteins regulated by CECR2.
Furthermore, a thorough characterization of potential off-target effects is crucial. Although this compound has demonstrated high selectivity for CECR2 over a panel of other bromodomains, understanding any potential secondary targets is vital for interpreting experimental results accurately and for any future therapeutic development. thesgc.orgnih.gov For instance, some inhibitors of other bromodomain families have shown off-target activity against CECR2, highlighting the importance of comprehensive selectivity profiling. nih.govchemicalprobes.orgrsc.org
Exploring the Full Spectrum of CECR2's Biological Functions
The precise biological roles of CECR2 are not yet fully understood, and this compound provides a critical tool for this exploration. CECR2 is known to be a component of the CERF (CECR2-containing remodeling factor) complex, which is involved in chromatin remodeling. thesgc.orgoup.com This complex plays a role in critical developmental processes, including neurulation, as demonstrated by neural tube defects in mice with CECR2 deletions. thesgc.orgoup.com
Beyond development, CECR2 has been implicated in the DNA damage response and spermatogenesis. thesgc.orgnih.gov Recent studies have also uncovered a role for CECR2 in cancer progression, particularly in breast cancer metastasis, by influencing the tumor microenvironment. nih.govyaledailynews.combiorxiv.org Future research using this compound will be instrumental in dissecting CECR2's function in these diverse biological processes.
Investigating this compound in Broader Disease Contexts and Pathologies
Given the emerging roles of CECR2, there is significant potential for investigating the effects of this compound in a wider range of diseases. The link between CECR2 and Cat Eye Syndrome, a rare chromosomal disorder, suggests that modulating its activity could be relevant. thesgc.orgyaledailynews.com
The most promising area for investigation is currently in oncology. Studies have shown that this compound exhibits cytotoxic activity against various human cancer cells, including colon cancer, and can induce apoptosis. medchemexpress.comresearchgate.netmedkoo.com Its ability to inhibit breast cancer metastasis in preclinical models by suppressing an immunosuppressive tumor microenvironment makes it a compelling candidate for further cancer research. nih.govyaledailynews.combiorxiv.orgportlandpress.com Research has indicated that CECR2 promotes the polarization of M2 macrophages, which are associated with tumor progression. nih.govbiorxiv.org By inhibiting CECR2, this compound may enhance anti-tumor immunity. nih.govbiorxiv.org Future studies will likely explore the efficacy of this compound in other cancer types where CECR2 is implicated. nih.gov
Development of Advanced Chemical Probes and Derivative Compounds
While this compound is a potent and selective probe, the development of next-generation chemical tools and derivative compounds remains an important research direction. nih.gov This includes creating probes with improved properties, such as enhanced solubility, which is a noted limitation of this compound. thesgc.orgnih.gov The development of a structurally related but inactive control compound, NVS-CECR2-C, provides a valuable tool for validating that observed cellular effects are due to CECR2 inhibition. thesgc.org
Furthermore, the development of alternative chemotypes that target the CECR2 bromodomain, such as GNE-886, allows for a more robust interrogation of its biological functions by reducing the likelihood of off-target effects confounding the results. nih.govbiorxiv.orgbiorxiv.org
Synergistic Therapeutic Strategies with Other Epigenetic Modulators or Conventional Therapies
Exploring the potential of this compound in combination with other therapeutic agents is a promising avenue for future research. The field of epigenetics has seen a rise in the investigation of combination therapies, where targeting multiple components of the epigenetic machinery can lead to synergistic effects. mdpi.comfrontiersin.org
For instance, combining inhibitors of different bromodomain families or pairing bromodomain inhibitors with inhibitors of histone deacetylases (HDACs) or DNA methyltransferases (DNMTs) has shown promise in various cancer models. mdpi.commdpi.comfrontiersin.org Given that this compound can modulate the tumor immune microenvironment, combining it with immune checkpoint inhibitors is another logical and potentially powerful strategy to enhance anti-tumor immune responses. biorxiv.orgfrontiersin.orgfrontiersin.org Future preclinical studies will be essential to identify the most effective combination strategies and to understand the underlying mechanisms of synergy.
Advanced Structural and Computational Modeling of Inhibitor-Target Interactions
Detailed structural and computational studies will continue to be vital for understanding how this compound and other inhibitors interact with the CECR2 bromodomain. High-resolution crystal structures of the inhibitor-protein complex can reveal the precise binding mode and key molecular interactions. This information is invaluable for the rational design of new, more potent, and selective inhibitors.
Computational modeling techniques, such as molecular dynamics simulations, can provide insights into the dynamic nature of the inhibitor-target interaction and help to predict the effects of structural modifications. portlandpress.com These approaches can also aid in understanding the basis of selectivity and in predicting potential off-target interactions. As our understanding of the CECR2 bromodomain's structure and function grows, so too will our ability to design highly targeted and effective therapeutic agents.
Q & A
Q. What experimental assays are recommended to evaluate the cytotoxic effects of NVS-CECR2-1 in cancer cells?
- Methodological Answer : Standard cytotoxicity assays include dose-response curves to calculate IC50 values. For example, cell viability can be measured using MTT or similar assays across concentrations (e.g., 0.5–6 μM). Apoptosis induction is quantified via Annexin V/PI staining and flow cytometry, supported by Western blot analysis of PARP cleavage (a hallmark of apoptosis) . Ensure replicates (n ≥ 3) and include controls like doxorubicin for comparative IC50 validation .
Q. How is the IC50 value of this compound determined, and what factors influence its accuracy?
- Methodological Answer : IC50 is derived from dose-response curves using nonlinear regression (e.g., GraphPad Prism). Key factors include:
- Cell line selection : Use cancer models with documented CECR2 expression (e.g., SW48 colon cancer cells) .
- Exposure time : Optimize incubation periods (e.g., 48–72 hours) to avoid off-target effects.
- Solvent controls : Account for DMSO solvent effects by normalizing to vehicle-treated cells .
Q. What are the primary mechanisms by which this compound induces apoptosis?
- Methodological Answer : Apoptosis is triggered via PARP cleavage (detected via Western blot) and mitochondrial pathway activation. Validate using caspase-3/7 activity assays and flow cytometry for apoptotic markers (Annexin V+/PI−). Compare with known apoptosis inducers (e.g., doxorubicin) to confirm specificity .
Advanced Research Questions
Q. How can structural binding studies resolve this compound’s interaction with the CECR2 bromodomain despite DMSO interference?
- Methodological Answer : Use 2D <sup>15</sup>N-<sup>1</sup>H HSQC NMR spectroscopy to map binding residues. Pre-treat the CECR2 bromodomain with DMSO to identify solvent-induced chemical shift perturbations (CSPs). Titrate this compound (dissolved in DMSO) and analyze CSPs in αA, αB, and αC helices to distinguish inhibitor-specific binding from solvent artifacts .
Q. What distinguishes this compound’s binding mode from other CECR2 inhibitors like GNE-886?
- Methodological Answer : Compare hydrogen-bonding and hydrophobic interactions via X-ray crystallography or mutagenesis. For example, GNE-886 forms π-stacking with Y520 and hydrogen bonds with N514 in the BC loop, whereas this compound binds residues in the αA–αC helices without overlapping CSPs. Validate using competitive AlphaScreen assays with acetylated histone H3/H4 peptides .
Q. How can researchers address contradictory findings in chromatin-binding assays involving this compound?
- Methodological Answer : Perform fluorescence recovery after photobleaching (FRAP) assays at low inhibitor concentrations (e.g., 0.1 μM) to assess chromatin displacement. Combine with ChIP-seq to verify CECR2 dissociation from target loci (e.g., RelA-binding regions). Replicate experiments in multiple cell lines to rule out context-dependent variability .
Q. What in vivo models are suitable for testing this compound’s efficacy against metastatic cancers?
- Methodological Answer : Use orthotopic or tail-vein injection models (e.g., breast cancer metastasis to lungs). Treat mice with this compound (e.g., 10 mg/kg, IP) and quantify metastatic nodules via bioluminescence or histopathology. Pair with EMT marker analysis (e.g., E-cadherin loss) to validate anti-metastatic mechanisms .
Q. How can researchers ensure reproducibility in this compound studies given its solubility challenges?
- Methodological Answer : Standardize DMSO concentration (≤0.1% v/v) across experiments. Pre-dissolve this compound in DMSO and dilute in culture media immediately before use. Include solvent controls in all assays and validate solubility via dynamic light scattering (DLS) for in vitro studies .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting results arise (e.g., variable IC50 values), perform meta-analysis across cell lines and assays. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables like cell density or serum concentration .
- Structural Validation : Combine NMR with molecular docking simulations (e.g., AutoDock Vina) to predict binding poses. Mutate critical residues (e.g., N514A) and assess inhibitor efficacy loss to confirm binding sites .
- Ethical Reporting : Disclose all solvent concentrations, batch variations, and negative results to avoid publication bias. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
